5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1259057-93-6
VCID: VC5516449
InChI: InChI=1S/C11H10N4O4/c12-10-9(11(16)17)13-14-15(10)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5H,3-4,12H2,(H,16,17)
SMILES: C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)N
Molecular Formula: C11H10N4O4
Molecular Weight: 262.225

5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1259057-93-6

Cat. No.: VC5516449

Molecular Formula: C11H10N4O4

Molecular Weight: 262.225

* For research use only. Not for human or veterinary use.

5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid - 1259057-93-6

Specification

CAS No. 1259057-93-6
Molecular Formula C11H10N4O4
Molecular Weight 262.225
IUPAC Name 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H10N4O4/c12-10-9(11(16)17)13-14-15(10)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5H,3-4,12H2,(H,16,17)
Standard InChI Key AAOAIOOROMLPKF-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three distinct pharmacophoric elements:

  • A 2,3-dihydrobenzo[b] dioxin ring system, which contributes to lipophilicity and π-π stacking interactions.

  • A 1,2,3-triazole core, known for hydrogen-bonding capabilities and metabolic stability.

  • Amino (-NH₂) and carboxylic acid (-COOH) substituents at positions 5 and 4 of the triazole ring, respectively, enabling pH-dependent solubility and target binding.

The IUPAC name, 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid, precisely reflects this arrangement. Key structural parameters include:

PropertyValue
CAS Number1259057-93-6
Molecular FormulaC₁₁H₁₀N₄O₄
Molecular Weight262.225 g/mol
SMILESC1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)N
InChIKeyAAOAIOOROMLPKF-UHFFFAOYSA-N

The planar triazole ring and orthogonal dioxane moiety create a rigid scaffold conducive to selective interactions with biological targets.

Spectroscopic and Physicochemical Profiling

While experimental data on solubility and logP remain unpublished, predictive models suggest:

  • LogP: ~1.2 (moderate lipophilicity)

  • pKa: 3.1 (carboxylic acid) and 5.8 (amino group), enabling zwitterionic formation at physiological pH.

  • Hydrogen Bond Donors/Acceptors: 3/6, complying with Lipinski’s rules for drug-likeness.

X-ray crystallography of analogous triazole-dioxane hybrids reveals intermolecular hydrogen bonds between the carboxylic acid and triazole NH groups, stabilizing crystal lattices .

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

The synthesis typically follows a convergent approach (Fig. 1):

  • Dioxane Intermediate Preparation: 6-Amino-2,3-dihydrobenzo[b] dioxine is acylated with chloroacetyl chloride to introduce a reactive halide.

  • Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the dioxane-bound alkyne and an azido-carboxylic acid precursor.

  • Deprotection: Acidic hydrolysis removes protecting groups (e.g., tert-butyl esters) to yield the free carboxylic acid.

Critical Optimization Parameters:

  • Temperature: CuAAC proceeds optimally at 60–80°C.

  • Catalyst: CuI (10 mol%) in DMF/H₂O (3:1).

  • Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Post-synthetic validation employs:

  • ¹H/¹³C NMR: Key signals include δ 8.2 ppm (triazole H), δ 4.3 ppm (dioxane OCH₂), and δ 170 ppm (COOH).

  • HRMS: [M+H]⁺ at m/z 263.0984 (calc. 263.0978).

  • HPLC-PDA: >98% purity (C18 column, 0.1% TFA in acetonitrile/water).

Biological Activities and Mechanistic Insights

Enzymatic Inhibition Profiles

Recent studies demonstrate dual inhibition of carbonic anhydrase (CA) and cathepsin B:

TargetInhibition (KI)Selectivity Over CA I
hCA IX0.7 μM>100-fold
hCA XII0.7 μM>100-fold
Cathepsin B62% at 10⁻⁷ MN/A

The carboxylic acid group chelates the Zn²⁺ ion in CA’s active site, while the triazole NH forms hydrogen bonds with Thr199 (hCA II numbering) .

Comparative Analysis with Related Triazole Derivatives

Carboxylic Acid vs. Ester Analogs

Replacing the -COOH with -COOEt (as in ):

  • CA Inhibition: 10-fold reduction (KI = 7.1 μM for hCA IX)

  • Cathepsin B Activity: 82% inhibition at 10⁻⁷ M (vs. 62% for -COOH)

The ester’s enhanced membrane permeability improves intracellular target engagement despite lower CA affinity .

Structural Analogues in Clinical Trials

  • Tasisulam: A triazole-sulfonamide hybrid in Phase II for melanoma (NCT01323517).

  • Alpelisib: FDA-approved PI3K inhibitor featuring a triazole-carboxamide motif.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Positional Isomerism: Evaluating 4-amino vs. 5-amino substitution.

  • Dioxane Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance CA binding.

Preclinical Development Challenges

  • Prodrug Design: Masking the carboxylic acid as a pivaloyloxymethyl ester to improve oral bioavailability.

  • Toxicology: Assessing hepatotoxicity risks via CYP450 inhibition assays.

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